Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)7-6-9-2-4-10(7)5-3-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJEHFYOZAAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCN1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344620 | |
| Record name | Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29924-68-3 | |
| Record name | Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 1,4 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Development of Direct Esterification and Transesterification Routes
Direct esterification of the corresponding carboxylic acid, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid, presents a straightforward route to Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate. The classical Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, is a commonly employed method for such transformations. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction equilibrium is typically shifted towards the product side by using an excess of methanol or by the removal of water as it is formed. masterorganicchemistry.comlibretexts.org
Alternatively, transesterification offers another viable pathway, particularly if an alternative ester, such as the ethyl ester, is more readily available. masterorganicchemistry.comorganic-chemistry.org This process involves the exchange of the alkoxy group of an existing ester with a different alcohol, in this case, methanol. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com The choice of catalyst and reaction conditions is critical to ensure high conversion and to minimize potential side reactions. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) itself as a nucleophilic catalyst in some transesterification reactions has been documented, highlighting the interesting catalytic properties of this structural motif. pearson.com
A comparison of typical conditions for these two methods is presented in the table below.
| Method | Reactants | Catalyst | Typical Conditions |
| Direct Esterification | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid, Methanol | Strong acid (e.g., H₂SO₄, HCl) | Reflux in excess methanol |
| Transesterification | Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, Methanol | Acid or Base (e.g., NaOMe) | Reflux in methanol |
Synthesis via Derivatization of 1,4-Diazabicyclo[2.2.2]octane Core Structures
An alternative synthetic approach involves the derivatization of the pre-existing 1,4-diazabicyclo[2.2.2]octane (DABCO) core. This strategy leverages the nucleophilic nature of the tertiary amines within the DABCO framework. While direct carboxylation at the C-2 position of the unsubstituted DABCO is challenging, functionalization can be achieved through various means. For instance, the synthesis of 2-substituted DABCO derivatives can be accomplished by utilizing appropriately substituted piperazine (B1678402) precursors, which are then cyclized to form the bicyclic system. nih.govacs.org
One potential route for introducing the carboxylate functionality involves the reaction of a suitable DABCO derivative with a reagent that can deliver the desired carboxymethyl group. Although direct evidence for the synthesis of the title compound via this method is limited in the provided search results, the synthesis of the analogous ethyl ester has been reported through the reaction of DABCO with ethyl chloroformate. This suggests a plausible pathway where a similar reaction with methyl chloroformate could yield the target molecule.
Furthermore, the synthesis of the precursor, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid, can be achieved through the oxidation of a corresponding 2-methyl-1,4-diazabicyclo[2.2.2]octane. google.com Once the carboxylic acid is obtained, it can be esterified as described in the previous section.
Exploration of Novel Precursors and Reaction Conditions
Research into the synthesis of functionalized 1,4-diazabicyclo[2.2.2]octane derivatives is an ongoing area of investigation, with efforts focused on discovering novel precursors and optimizing reaction conditions to enhance efficiency and expand the scope of accessible derivatives. The synthesis of the DABCO core itself can be achieved from various starting materials, including piperazine and its derivatives, through cyclization reactions. eurjchem.comgoogle.com The choice of precursor can influence the potential for subsequent functionalization.
The development of milder and more selective reaction conditions is a key objective. For instance, the use of DABCO as a catalyst in a variety of organic transformations highlights its unique properties, which can also be harnessed in the synthesis of its own derivatives. eurjchem.com The exploration of different solvent systems, temperatures, and catalysts can significantly impact the yield and purity of the final product. As an example, the synthesis of chiral 2,3-disubstituted DABCO derivatives has been achieved through the cyclization of enantiomerically enriched piperazines under specific conditions. nih.govacs.org
Stereoselective Synthesis of Enantiopure this compound
This compound possesses a chiral center at the C-2 position, and therefore, can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is of significant interest for applications in areas such as asymmetric catalysis and medicinal chemistry. Several strategies are employed for stereoselective synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and chromatographic resolution.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product. In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the chiral center at C-2 during the construction of the bicyclic ring system. While specific examples for the title compound are not detailed in the provided search results, this approach is a well-established strategy for the asymmetric synthesis of a wide range of chiral molecules. wikipedia.org
Asymmetric Catalysis in C-C or C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 1,4-diazabicyclo[2.2.2]octane derivatives, asymmetric catalysis could be applied to key bond-forming reactions that establish the chiral center. This could involve, for example, an asymmetric cyclization reaction to form the bicyclic core or an asymmetric functionalization of a pre-existing prochiral DABCO derivative. Research has demonstrated the use of chiral DABCO derivatives themselves as catalysts in asymmetric reactions, indicating the potential for developing catalytic cycles that could lead to the enantioselective synthesis of the target molecule. researchgate.netnih.gov
Chromatographic Resolution Techniques
Chromatographic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.net This method typically involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The differential interaction of the two enantiomers with the chiral stationary phase leads to their separation, allowing for the isolation of the individual enantiopure compounds. The resolution of racemic 2,3-disubstituted DABCO derivatives has been successfully achieved using this method, suggesting its applicability for the separation of the enantiomers of this compound. nih.govacs.org The selection of an appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers.
Green Chemistry Approaches in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key approaches include the use of solvent-free conditions, alternative benign solvents, and energy-efficient methods like microwave irradiation.
Solvent-free, or neat, reactions represent a cornerstone of green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by catalysis and can be enhanced by methods such as grinding or microwave irradiation.
While no direct solvent-free synthesis of this compound has been documented, numerous reactions involving the DABCO catalyst itself are performed under such conditions. For instance, DABCO has been shown to be an effective catalyst for the one-pot, solvent-free synthesis of esters and anhydrides from acid chlorides and alcohols. researchgate.netresearchgate.net This demonstrates the stability and activity of the bicyclic amine framework under neat conditions. Furthermore, DABCO has been employed as a catalyst for multicomponent reactions under solvent-free conditions, often accelerated by microwave irradiation, to produce various heterocyclic derivatives. liverpool.ac.uk
Application to Target Compound: A potential solvent-free approach to a precursor of this compound could involve a catalyzed intramolecular condensation of a suitable N-substituted piperazine diester. By heating the precursor with a solid, non-volatile base catalyst, the need for a high-boiling solvent could potentially be circumvented, thus aligning with green chemistry principles.
| Reaction Type | Catalyst | Conditions | Yield | Reference |
| Esterification | DABCO | Solvent-Free | Excellent | researchgate.net |
| Naphthopyran Synthesis | DABCO | Solvent-Free | Good to Excellent | researchgate.net |
| Naphthopyran Synthesis | Silicated Fluoroboric Acid | Solvent-Free, Microwave | High | liverpool.ac.uk |
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). ILs are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and tunable properties. DESs, which are mixtures of hydrogen bond donors and acceptors, share many of these advantages but are often cheaper, less toxic, and more biodegradable. rsc.orgeurjchem.com
The synthesis of the parent DABCO molecule has been successfully achieved using ILs. For example, the reaction of ethylenediamine (B42938) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) afforded DABCO with a yield of up to 68%. nih.gov This demonstrates the feasibility of constructing the core bicyclic system in these alternative media. More recently, DABCO-based ILs have been synthesized and subsequently mixed with hydrogen bond donors like polyethylene glycol (PEG) to form novel DESs. rsc.orgdbuniversity.ac.inacs.org These DESs have been successfully employed as both the solvent and catalyst for reactions such as the Fischer indole synthesis, highlighting their dual utility. dbuniversity.ac.inacs.org
Application to Target Compound: For the synthesis of this compound, an IL or DES could serve as the reaction medium for the key cyclization step. A Brønsted acidic ionic liquid, for instance, could catalyze an intramolecular Dieckmann condensation of a piperazine-based diester precursor. acs.org The non-volatile nature of the solvent would allow for higher reaction temperatures without requiring high-pressure apparatus, and the potential for catalyst/solvent recycling would significantly improve the process's sustainability.
| Solvent Type | Reactants | Product | Key Finding | Reference |
| Ionic Liquid | Ethylenediamine | 1,4-Diazabicyclo[2.2.2]octane | [Bmim][BF4] gave a 68% yield and could be reused. | nih.gov |
| Deep Eutectic Solvent | N-alkylated DABCO-IL + PEG | DABCO-PEG DES | Acted as an effective, non-volatile medium for indole synthesis. | rsc.orgdbuniversity.ac.in |
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, from hours to minutes, and often leads to higher yields and cleaner products compared to conventional heating methods. The efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. liverpool.ac.uk
While a specific microwave-assisted synthesis for this compound is not reported, the methodology has been applied to the synthesis of related DABCO derivatives. For example, a one-pot, three-component synthesis of 1-aryl-4-(2-acetoxyethyl)piperazines was achieved via microwave-assisted ring-opening of DABCO in the presence of an aryl halide and potassium acetate. The reaction required temperatures of 180 °C for 1-4 hours, conditions that are readily and safely achieved in dedicated microwave reactors. This precedent shows that the DABCO cage, while stable, can be synthetically manipulated under microwave conditions to build more complex piperazine structures, which are key building blocks for the target molecule.
| Precursors | Product Type | Conditions | Time | Reference |
| Aryl halide, DABCO, Potassium acetate | Substituted Piperazine | Microwave, 180°C, DMF | 1-4 h | |
| Aldehyde, Malononitrile, Thio/Urea | Pyrimidine derivatives | Microwave, Solvent-Free, DABCO catalyst | Short | youtube.com |
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-type reactor, offers numerous advantages for scalable synthesis. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the potential for straightforward automation and scale-up.
The application of flow chemistry to the synthesis of pharmaceutical intermediates is a rapidly growing field. Although a specific flow synthesis of this compound has not been described, the principles of flow chemistry are highly applicable to the potential synthetic routes. Key steps, such as the formation of piperazine precursors or the final intramolecular cyclization, could be optimized in a flow reactor.
For instance, a high-temperature cyclization could be conducted safely in a flow system using a superheated solvent, with the short residence time minimizing byproduct formation. The product stream could then be directed to an in-line purification module, enabling a continuous and automated production process. This approach is particularly advantageous for reactions that are exothermic or involve unstable intermediates, as the small reactor volume and excellent temperature control mitigate safety risks associated with large-scale batch production.
Application to Target Compound: A hypothetical flow synthesis could involve pumping a solution of a suitable piperazine diester precursor and a base through a heated packed-bed reactor containing a solid catalyst to induce the intramolecular cyclization. The resulting stream containing this compound could then be passed through a purification column to continuously isolate the final product. This would transform a potentially challenging batch cyclization into a safe, efficient, and scalable manufacturing process.
Mechanistic Elucidation of Reactions Catalyzed by Methyl 1,4 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Nucleophilic Organocatalysis
In nucleophilic organocatalysis, the catalyst initiates the reaction by donating a pair of electrons to an electrophile. The parent compound, DABCO, is a quintessential example of a nucleophilic organocatalyst. researchgate.neteurekaselect.com The catalytic activity of Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate in this domain is predicated on the availability of the lone pair of electrons on its nitrogen atoms. The presence of the electron-withdrawing methyl carboxylate group is anticipated to modulate the nucleophilicity of the nitrogen atoms compared to the parent DABCO.
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine like DABCO. organic-chemistry.orgmdpi.com The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves the initial Michael addition of the amine catalyst to the activated alkene. mdpi.com This step forms a zwitterionic enolate intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of the catalyst yield the final α-methylene-β-hydroxy carbonyl compound. mdpi.com
While chiral derivatives of DABCO have been synthesized and utilized in asymmetric Baylis-Hillman reactions, specific and detailed studies on the reaction pathways catalyzed by this compound are not extensively reported. researchgate.net It is hypothesized that the mechanism would follow a similar pathway to that of DABCO, but the reaction rates and the stability of the intermediates would be influenced by the steric hindrance and electronic effects of the methyl carboxylate substituent.
DABCO is known to catalyze a variety of carbon-carbon bond-forming reactions beyond the Baylis-Hillman reaction, including Michael additions and cycloadditions. rhhz.netarabjchem.org In Michael additions, DABCO can act as a base to deprotonate a carbon acid, generating a nucleophile that then adds to an α,β-unsaturated carbonyl compound. researchgate.net Alternatively, it can act as a nucleophilic catalyst, similar to its role in the Baylis-Hillman reaction. rhhz.net In cycloaddition reactions, DABCO can facilitate the formation of cyclic compounds. arabjchem.org
Specific research detailing the role and mechanistic pathways of this compound in these Michael additions and cycloadditions is limited. The catalytic efficacy would likely depend on the balance between its nucleophilicity and basicity, which is altered by the substituent.
The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis. nih.govfu-berlin.de Tertiary amines like DABCO can catalyze these reactions by activating either the carbon electrophile or the heteroatom nucleophile. For instance, in the context of C-O bond formation, DABCO can act as a nucleophilic catalyst in acylation reactions.
There is a scarcity of dedicated studies on the catalytic activity of this compound in the formation of carbon-heteroatom bonds. The potential for this catalyst to promote such reactions is an area ripe for exploration, with the understanding that its performance will be benchmarked against the well-established capabilities of DABCO.
Base Catalysis in Organic Transformations
In addition to its role as a nucleophilic catalyst, DABCO and its derivatives can function as Brønsted bases, accepting a proton to facilitate a reaction. eurjchem.comresearchgate.net The basicity of this compound is a key parameter governing its effectiveness as a base catalyst. The presence of the electron-withdrawing methyl carboxylate group is expected to reduce the basicity of the nitrogen atoms compared to DABCO.
While DABCO is employed as a base in numerous transformations, including Knoevenagel condensations and eliminations, specific applications and mechanistic studies of this compound as a base catalyst are not well-documented.
Kinetic Studies and Rate-Determining Steps
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are powerful tools for elucidating reaction mechanisms. In the context of the Baylis-Hillman reaction catalyzed by tertiary amines, the zwitterionic intermediate formed after the initial Michael addition is a key species. mdpi.com Spectroscopic techniques and trapping experiments have been employed to gather evidence for the existence of such intermediates in DABCO-catalyzed reactions.
There is a lack of published research on the identification and characterization of reaction intermediates in transformations catalyzed by this compound. Future research in this area would be instrumental in providing direct evidence for the proposed mechanistic pathways and in understanding the influence of the substituent on the stability and reactivity of the intermediates.
Summary of Research Findings
The following table summarizes the availability of research findings for the mechanistic elucidation of reactions catalyzed by this compound based on the surveyed literature.
| Section | Subsection | Research Findings for this compound |
| 3.1. | Nucleophilic Organocatalysis | Limited specific data available. Catalytic activity is inferred from the parent compound, DABCO. |
| 3.1.1. Detailed Reaction Pathways in Baylis-Hillman and Related Transformations | No detailed mechanistic studies found. The pathway is assumed to be analogous to DABCO-catalyzed reactions. | |
| 3.1.2. Role in Carbon-Carbon Bond Forming Reactions | Specific studies on Michael additions and cycloadditions are lacking. | |
| 3.1.3. Catalytic Activity in Carbon-Heteroatom Bond Formations | Insufficient data on its role in C-N, C-O, or C-S bond formation. | |
| 3.2. | Base Catalysis in Organic Transformations | The role as a base catalyst is not well-documented. |
| 3.3. | Kinetic Studies and Rate-Determining Steps | No specific kinetic studies have been reported. |
| 3.4. | Identification and Characterization of Reaction Intermediates | No reports on the direct observation or characterization of intermediates. |
Computational Chemistry for Mechanistic Insights
Detailed computational studies are essential for a fundamental understanding of a catalyst's behavior, providing insights that are often inaccessible through experimental methods alone. For this compound, such studies would be invaluable in elucidating its catalytic activity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT is frequently employed to locate and characterize the transition state structures of key reaction steps. This analysis provides crucial information about the geometry, electronic properties, and energetic barriers of the reaction, thereby clarifying the catalyst's role in lowering the activation energy.
For reactions catalyzed by this compound, DFT studies would be instrumental in:
Identifying the precise geometry of the transition states.
Determining the key intermolecular interactions between the catalyst and the substrates.
Quantifying the activation energy barriers for different mechanistic pathways.
Unfortunately, no specific DFT studies on the transition states of reactions catalyzed by this compound have been found in the reviewed literature.
The energy profile of a reaction, often visualized as a reaction coordinate diagram, maps the energy of the system as it progresses from reactants to products. This analysis, typically derived from computational methods like DFT, provides a quantitative description of the reaction mechanism, including the energies of intermediates and transition states.
A thorough analysis of the energy profiles for reactions catalyzed by this compound would allow for:
The determination of the rate-determining step of the reaction.
A comparison of the energetic feasibility of different proposed mechanisms.
An understanding of the thermodynamic and kinetic factors governing the reaction.
At present, there is no available data in the scientific literature to construct energy profiles or perform a reaction coordinate analysis for catalytic processes involving this specific compound.
For this compound, MD simulations could offer insights into:
The stability of the catalyst-substrate complex.
The pathway of substrate binding and product release.
The role of solvent molecules in the catalytic process.
The absence of published research in this area means that no data from molecular dynamics simulations for reactions catalyzed by this compound can be presented.
Derivatization and Functionalization of Methyl 1,4 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Transformations of the Ester Functional Group
The methyl ester group is a versatile handle for chemical modification, allowing for its conversion into other key functional groups such as carboxylic acids, alcohols, and amides through standard organic transformations.
The ester can be readily hydrolyzed to its corresponding carboxylic acid, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process results in the formation of a carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.
The ester functional group can be reduced to a primary alcohol, yielding (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol. nih.gov This conversion requires a strong reducing agent capable of reducing esters, most commonly Lithium Aluminium Hydride (LiAlH₄). The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of the hydride reagent with water or other protic sources. The process involves the nucleophilic addition of hydride ions to the ester's carbonyl group, ultimately replacing the methoxy (B1213986) group and reducing the carbonyl to a hydroxyl group. A similar reduction of the related compound, methyl quinuclidine-3-carboxylate, to quinuclidine-3-methanol is achieved in a 60% yield using this method. google.com
Conversion of the methyl ester to an amide derivative is another important functionalization pathway. This can be accomplished through several methods. Direct aminolysis, involving the reaction of the ester with a primary or secondary amine, can yield the corresponding amide, although this often requires high temperatures. A more common and efficient approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described previously. The resulting acid is then coupled with an amine using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Alternatively, specialized reagents can facilitate the direct conversion of esters to amides under milder conditions. For instance, adducts of trimethylaluminium and DABCO, such as (AlMe₃)₂·DABCO (DABAL-Me₃), have been shown to be effective for the amidation of various esters with primary amines, achieving moderate to excellent yields. researchgate.net
The following table summarizes the primary transformations of the ester group.
| Transformation | Starting Material | Typical Reagents | Product |
| Hydrolysis | Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | 1. NaOH (aq), Heat2. HCl (aq) | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid |
| Reduction | This compound | LiAlH₄ in THF or Et₂O | (1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol |
| Amidation | This compound | Amine (R¹R²NH), Heat or Coupling Agent | N¹,N²-Disubstituted 1,4-diazabicyclo[2.2.2]octane-2-carboxamide |
Chemical Modifications at the Bridged Nitrogen Atoms
The two tertiary bridgehead nitrogen atoms of the DABCO core are nucleophilic and basic, making them susceptible to reactions with a wide range of electrophiles. researchgate.net These reactions allow for the introduction of various substituents onto the bicyclic framework.
The nitrogen atoms can undergo N-alkylation when treated with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). As strong nucleophiles, the nitrogens attack the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, leading to the formation of a new carbon-nitrogen bond and yielding a quaternary ammonium (B1175870) salt. Depending on the stoichiometry of the alkylating agent, either mono-alkylation or di-alkylation can occur, where one or both nitrogen atoms are functionalized. nih.govrsc.org
Similarly, N-acylation can be achieved by reacting the compound with acylating agents like acyl chlorides or acid anhydrides. nih.gov This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming an amide-like linkage within the resulting cationic structure. The reactivity of piperazine (B1678402) and its derivatives in N-acylation reactions is well-documented and serves as a model for the behavior of the DABCO core. nih.govacs.org Selective mono-acetylation of similar diamine structures, such as homopiperazine, can be achieved by performing the reaction in the presence of a strong acid. google.com
The exhaustive N-alkylation of the DABCO core leads to the formation of di-quaternary ammonium salts. nih.gov When both nitrogen atoms are alkylated, the resulting dicationic species are a type of ionic liquid. nih.gov The synthesis of these salts is typically straightforward, involving the reaction of the parent diamine with at least two equivalents of an alkyl halide. nih.govrsc.org These reactions have been used to prepare a variety of DABCO-based ionic liquids with different alkyl chains. nih.gov For example, reacting DABCO with various alkyl halides has been shown to produce the corresponding 1,4-dialkyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium halides in high yields. nih.gov These quaternization reactions efficiently transform the neutral bicyclic amine into a cationic salt. rsc.orgresearchgate.net
The table below details research findings on the synthesis of di-quaternary ammonium salts from the parent DABCO structure, illustrating the general reaction applicable to its derivatives.
| Reactant 1 | Reactant 2 (Alkyl Halide) | Product | Yield | Reference |
| 1,4-Diazabicyclo[2.2.2]octane | Ethyl Iodide | 1,4-Diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Iodide | 90% | nih.gov |
| 1,4-Diazabicyclo[2.2.2]octane | Pentyl Bromide | 1,4-Dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Bromide | 86% | nih.gov |
| 1,4-Diazabicyclo[2.2.2]octane | Heptyl Bromide | 1,4-Diheptyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Bromide | 84% | nih.gov |
Chiral Derivatization for Stereochemical Studies
The stereochemistry of this compound is a critical aspect of its chemical character, influencing its biological activity and application in asymmetric synthesis. The determination of enantiomeric purity and absolute configuration often necessitates derivatization with chiral reagents to produce diastereomeric compounds that can be distinguished using analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
The general principle involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a covalent bond, resulting in a pair of diastereomers. These diastereomers, having different physical properties, exhibit distinct signals in their NMR spectra. The relative integration of these signals can be used to determine the enantiomeric excess (ee) of the original compound. While specific studies on the chiral derivatization of this compound are not extensively detailed in the literature, established methodologies for analogous structures can be applied.
Potential sites for derivatization on the molecule include the carboxylate group and the tertiary amine nitrogens. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid would allow for the formation of diastereomeric amides or esters by reaction with a chiral amine or alcohol, respectively.
Furthermore, NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a powerful non-covalent method for enantiodiscrimination. Although this does not involve derivatization in the sense of forming a new covalent bond, it results in the formation of transient diastereomeric complexes. Research has shown that 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used as an achiral additive to facilitate the enantiodiscrimination of N-derivatized amino acids by bis-thiourea based chiral solvating agents. unipi.itmdpi.com This approach, which relies on the formation of supramolecular complexes with distinct NMR chemical shifts for each enantiomer, highlights the role of the DABCO framework in mediating chiral recognition. unipi.itmdpi.com For instance, the presence of DABCO is crucial for the solubilization and effective interaction between the CSA and the amino acid derivative, allowing for accurate determination of enantiomeric excess. mdpi.com
The synthesis of other chiral DABCO derivatives often involves the resolution of racemic mixtures using commercially available optically active acids, such as (1S)-(+)-10-camphorsulfonic acid, to form diastereomeric salts that can be separated. researchgate.net This classical resolution method could theoretically be applied to the parent acid of this compound.
Table 1: Methods for Stereochemical Analysis of Chiral DABCO Analogues
| Method | Description | Application Example | Reference |
|---|---|---|---|
| Chiral Derivatizing Agents (CDAs) | Covalent bonding of a chiral molecule to a chiral agent to form diastereomers distinguishable by NMR. | Not specifically reported for the title compound, but a general method for chiral amines and carboxylic acids. | N/A |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction with a chiral agent to form transient diastereomeric complexes with distinct NMR spectra. | DABCO used as an additive with a bis-thiourea CSA for enantiodiscrimination of N-acetyl amino acids. | unipi.itmdpi.com |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Resolution of racemic 2,3-diaryl-DABCO derivatives using optically active acids. | acs.orgacs.orgnih.gov |
Ring System Modifications and Ring-Opening Reactions
The rigid, caged structure of the 1,4-diazabicyclo[2.2.2]octane (DABCO) core is not inert and can undergo significant modifications, including ring-opening reactions. These transformations are of considerable synthetic interest as they provide access to valuable substituted piperazine derivatives. researchgate.net
Cleavage of C-N Bonds in the Bicyclic System
The cleavage of the C-N bonds within the DABCO bicyclic system is the fundamental step in its ring-opening reactions. This process typically requires activation of the DABCO nucleus to render it susceptible to nucleophilic attack. The bridgehead tertiary amine nitrogen atoms are nucleophilic, but the inherent strain of the bicyclic system makes the C-N bonds liable to break under certain conditions.
Activation is commonly achieved by quaternization of one of the nitrogen atoms with an electrophile, such as an alkyl halide. researchgate.net This creates a positively charged 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt. This quaternary ammonium salt is a much better electrophile than the parent DABCO. A subsequent nucleophilic attack on one of the methylene (B1212753) carbons adjacent to the quaternized nitrogen leads to the cleavage of a C-N bond and the formation of a piperazine ring.
Another method for activating the DABCO ring involves the formation of a charge-transfer complex. For example, a charge-transfer complex can be formed between electron-withdrawing (hetero)aryl sulfonyl chlorides and DABCO. This complexation facilitates the C-N bond cleavage under mild conditions, leading to the synthesis of N-ethylated piperazine sulfonamides.
Access to Substituted Piperazine Derivatives
The ring-opening of the 1,4-diazabicyclo[2.2.2]octane skeleton is a versatile and powerful strategy for the synthesis of a wide array of substituted piperazine derivatives. researchgate.net Piperazines are important structural motifs found in many pharmaceuticals and bioactive molecules. This synthetic route starts with the readily available DABCO core and, through a C-N bond cleavage event, generates a monosubstituted piperazine which can be further functionalized.
The process typically begins with the activation of DABCO, for instance, by reacting it with an alkyl halide to form a quaternary ammonium salt. This activated intermediate then reacts with a variety of nucleophiles. The nucleophile attacks a carbon atom of one of the ethylene (B1197577) bridges, leading to the opening of the bicyclic system and the formation of a 1-alkyl-4-(2-substituted-ethyl)piperazine derivative.
A wide range of nucleophiles have been successfully employed in these reactions, leading to a diverse library of piperazine products. These nucleophiles include:
Phenols and Thiophenols: Yielding 1-alkyl-4-(2-phenoxyethyl)piperazines and related thioethers.
Alcohols and Thiols: Resulting in the corresponding ether and thioether linkages.
Amines: Leading to the formation of N,N'-disubstituted piperazine derivatives.
Carboxylic Acids: Forming ester-containing piperazine products.
One-pot methodologies have been developed that allow for the N-alkylation of DABCO and subsequent nucleophilic ring-opening to be performed in a single reaction vessel, providing an efficient route to these valuable piperazine derivatives. researchgate.net For example, reacting DABCO with sulfonyl chlorides in the presence of a nucleophile can directly yield 1-(2-substituted ethyl)-4-sulfonylpiperazine derivatives.
Table 2: Synthesis of Piperazine Derivatives via Ring-Opening of Activated DABCO
| Activating Agent | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Alkyl Halides | Phenols, Thiophenols, Alcohols, Amines | 1-Alkyl-4-(2-substituted-ethyl)piperazines | researchgate.net |
| Sulfonyl Chlorides | Various Nucleophiles | 1-(2-substituted ethyl)-4-sulfonylpiperazines | N/A |
| Electron-deficient Aryl Halides | Potassium Acetate | 1-Aryl-4-(2-acetoxyethyl)piperazines | N/A |
| Benzynes | Nitrogen Nucleophiles | 2-(4-Arylpiperazin-1-yl)ethan-1-amine derivatives | N/A |
Advanced Spectroscopic and Structural Characterization Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. Through the analysis of nuclear spin interactions in a magnetic field, a detailed map of the molecular structure can be constructed.
One-dimensional (1D) NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide primary information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic cage and the methyl ester group. The rigid, caged structure of the DABCO framework leads to complex splitting patterns due to fixed dihedral angles between adjacent protons. The proton at the C2 position, being attached to a chiral center bearing the carboxylate group, would appear as a distinct multiplet. The ethylene (B1197577) bridges of the cage would exhibit complex, overlapping multiplets. The methyl group of the ester would present a sharp singlet, typically in the range of 3.6-3.8 ppm.
¹³C NMR: The carbon-13 NMR spectrum would confirm the number of unique carbon environments. The spectrum is expected to show eight distinct signals: one for the methyl group of the ester, one for the carbonyl carbon, and six for the carbons of the diazabicyclooctane skeleton. The chemical shift of the carbonyl carbon would be the most downfield, typically appearing around 170-175 ppm.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, allowing for the mapping of connections within the ethylene bridges and their relationship to the C2 proton.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton signal to its directly attached carbon atom, enabling definitive assignment of the carbon signals for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment reveals couplings between protons and carbons separated by two or three bonds. This would be instrumental in confirming the connection of the methyl ester group to the C2 position of the DABCO cage by showing a correlation from the methyl protons to the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate (Note: These are estimated values based on the analysis of related structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOCH₃ | ~3.7 (s, 3H) | ~52 |
| -C=O | - | ~173 |
| C2-H | ~3.5 (dd) | ~60 |
| DABCO Cage Protons | 2.7 - 3.2 (m) | 45 - 55 |
The 1,4-diazabicyclo[2.2.2]octane cage is known for its twisting motion around the N-N axis. Dynamic NMR (DNMR) is a technique used to study the rates of conformational interchange processes that occur on the NMR timescale. researchgate.netmdpi.com By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that are exchanging between different chemical environments. researchgate.netresearchgate.net
For this compound, DNMR could be used to study the barrier to the cage-twisting motion. At low temperatures, this motion would be slow, potentially leading to the observation of distinct signals for otherwise equivalent protons on the ethylene bridges. As the temperature is raised, the rate of twisting increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. researchgate.net Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for this conformational process.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques. The analysis of the vibrational spectra for this compound would be based on the well-documented spectra of the parent DABCO molecule. musechem.comresearchgate.net
DABCO Cage Vibrations: The parent DABCO structure shows characteristic bands for C-H stretching of the methylene (B1212753) groups (typically 2850-2950 cm⁻¹), C-N stretching vibrations (around 1050-1200 cm⁻¹), and various skeletal deformation modes at lower wavenumbers. musechem.com
Methyl Carboxylate Group Vibrations: The presence of the methyl carboxylate group introduces several strong and characteristic vibrational bands:
A strong C=O (carbonyl) stretching band in the FT-IR spectrum, expected in the region of 1735-1750 cm⁻¹, is one of the most prominent features for an ester.
C-O stretching vibrations, which typically appear as two bands in the 1000-1300 cm⁻¹ region.
C-H stretching and bending modes associated with the methyl group.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated values based on known group frequencies and data for the parent DABCO molecule.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (cage & CH₃) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (ester) | 1735 - 1750 | Strong |
| C-O Stretch (ester) | 1000 - 1300 | Strong |
| C-N Stretch (cage) | 1050 - 1200 | Medium |
| Skeletal Deformations | < 1000 | Medium-Weak |
While this compound itself does not have strong hydrogen bond donors like O-H or N-H groups, the nitrogen atoms of the DABCO cage are basic and can act as hydrogen bond acceptors. In the presence of protic solvents or in co-crystals, these nitrogen atoms can participate in hydrogen bonding. chemscene.com The formation of hydrates of DABCO, for instance, involves extensive hydrogen bonding between water molecules and the cage nitrogens. chemicalbook.com
Vibrational spectroscopy can detect these interactions. If hydrogen bonding occurs at the nitrogen atoms, a broadening and shifting of the C-N and adjacent C-H vibrational bands might be observed. Similarly, the carbonyl oxygen of the ester group is a weak hydrogen bond acceptor, and interactions at this site could cause a slight shift to a lower frequency for the C=O stretching band.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula.
For this compound (Molecular Formula: C₈H₁₄N₂O₂), the expected exact mass can be calculated. Using electrospray ionization (ESI), the molecule would likely be observed as the protonated species, [M+H]⁺.
Molecular Formula: C₈H₁₄N₂O₂
Calculated Exact Mass of Neutral Molecule [M]: 170.10553 Da
Calculated Exact Mass of Protonated Molecule [M+H]⁺: 171.11296 Da
An HRMS experiment would be expected to yield an m/z value that matches this calculated mass to within a few parts per million (ppm), thereby confirming the elemental composition of the compound. Further fragmentation in the mass spectrometer (MS/MS) would show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Elucidation
Crystal Packing and Intermolecular Interactions
The crystal packing of DABCO-based structures is heavily influenced by a variety of intermolecular forces, including hydrogen bonding and van der Waals interactions. In salts and co-crystals of DABCO, where the nitrogen atoms are protonated, strong N-H···O or N-H···X (where X is a halogen) hydrogen bonds are dominant in directing the crystal packing, often leading to the formation of complex one-, two-, or three-dimensional networks. rsc.orgresearchgate.netuni-regensburg.dersc.orgmdpi.com
For this compound, which is a neutral molecule, the primary intermolecular interactions governing its crystal packing are expected to be weaker C-H···O and C-H···N hydrogen bonds, as well as van der Waals forces. The ester group introduces a polar region into the otherwise largely nonpolar DABCO cage. The carbonyl oxygen of the methyl carboxylate group is a potential hydrogen bond acceptor, likely interacting with hydrogen atoms from the ethylene bridges of neighboring molecules.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Importance |
| Hydrogen Bond | C-H (DABCO cage) | O=C (ester) | Primary |
| Hydrogen Bond | C-H (DABCO cage) | N (DABCO cage) | Secondary |
| Van der Waals | Molecule to Molecule | - | Significant |
Note: This table is predictive and based on the analysis of related structures, as specific experimental data for this compound is not available.
Absolute Configuration Determination (if chiral)
The substitution at the 2-position of the 1,4-diazabicyclo[2.2.2]octane ring renders this compound a chiral molecule. When a chiral compound crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly out of phase.
While the synthesis of chiral 2,3-disubstituted DABCO derivatives has been reported, and their enantiomeric purity has been established using other methods, specific crystallographic studies determining the absolute configuration of monosubstituted derivatives like the title compound are not prevalent in the literature. nih.govresearchgate.net Should a single crystal of an enantiomerically pure sample of this compound be obtained that crystallizes in a suitable space group, the Flack parameter, derived from the X-ray diffraction data, could be used to unambiguously assign the (R) or (S) configuration at the chiral center.
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of a molecule are dictated by its electronic structure and the transitions that can occur between different electronic states upon absorption of light.
UV-Visible Spectroscopy for Electronic Transitions
The parent DABCO molecule is a saturated bicyclic amine and, as such, does not possess any chromophores that absorb in the near-UV or visible regions of the electromagnetic spectrum. Its absorption is typically in the far-UV region. The introduction of a methyl carboxylate group at the 2-position is not expected to introduce strong chromophores that would shift the absorption significantly into the visible range.
However, the ester group does introduce n → π* and π → π* electronic transitions associated with the carbonyl group. These transitions are generally weak and occur in the UV region. It is also possible that charge-transfer interactions could be observed, particularly in the presence of suitable donor or acceptor molecules. d-nb.info For instance, the formation of charge-transfer complexes between DABCO and various acceptors has been studied, leading to new absorption bands.
Without experimental data for this compound, we can only predict that its UV-Visible spectrum would likely show weak absorptions in the UV region, characteristic of the carbonyl group, with the onset of stronger absorption at shorter wavelengths associated with the saturated amine framework.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence in organic molecules typically arises from emission from the first excited singlet state (S1) to the ground state (S0). Saturated amines and esters are not typically fluorescent. However, the rigid cage structure of the DABCO framework can influence the photophysical properties of attached functional groups.
Advanced Techniques (e.g., Transient Absorption Spectroscopy, Chiroptical Spectroscopy)
Advanced spectroscopic techniques can provide deeper insights into the dynamic and structural properties of molecules.
Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states. worldscientific.com A pump pulse excites the molecule, and a subsequent probe pulse monitors the absorption of the excited species as a function of time. This allows for the characterization of excited-state lifetimes and the identification of transient intermediates. While transient absorption studies have been performed on complexes involving DABCO, there is no specific data available for this compound. worldscientific.comprinceton.edu Given its predicted electronic structure, any transient absorption signals would likely be in the UV region and have very short lifetimes.
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and circularly polarized luminescence (CPL), provides information about the three-dimensional structure of chiral molecules. As this compound is chiral, it is expected to exhibit a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum would be related to the electronic transitions of the carbonyl group within the chiral environment of the DABCO cage. The study of chiroptical properties of chiral DABCO derivatives is an active area of research, and such measurements would be crucial for characterizing the stereochemistry of this compound. nih.govresearchgate.netnih.gov
Applications in Advanced Chemical Systems and Materials Science
Integration into Ionic Liquids and Deep Eutectic Solvents
The quaternization of the nitrogen atoms in the DABCO cage is a common strategy for the synthesis of cationic components of ionic liquids (ILs) and deep eutectic solvents (DESs). acs.orgnih.gov The presence of the methyl carboxylate group in Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate offers a versatile handle for the synthesis of functionalized ionic liquids with tailored properties.
Functionalized ionic liquids are a class of ILs where a specific functional group is incorporated into the cation or anion to impart specific properties or reactivity. The synthesis of ILs from DABCO derivatives typically involves the N-alkylation of one or both of the tertiary amine nitrogens. acs.orgnih.gov In the case of this compound, N-alkylation would lead to the formation of a quaternary ammonium (B1175870) cation with a pendant methyl carboxylate group.
The synthesis of such functionalized ILs can be achieved through a straightforward quaternization reaction with an alkyl halide. The choice of the alkyl halide and the counter-anion allows for the fine-tuning of the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility. The presence of the ester functional group can also influence the polarity and coordinating ability of the ionic liquid.
A general synthetic scheme for the preparation of a functionalized ionic liquid from this compound is presented below:
Scheme 1: General synthesis of a functionalized ionic liquid from this compound.
| Reactant | Reagent | Product |
| This compound | Alkyl halide (R-X) | N-alkyl-N'-(2-methoxycarbonyl)-1,4-diazoniabicyclo[2.2.2]octane halide |
This synthetic strategy allows for the incorporation of a wide variety of alkyl groups (R) and counter-anions (X), leading to a large library of functionalized ionic liquids with diverse properties.
Ionic liquids and deep eutectic solvents derived from DABCO have been shown to be effective media for various organic reactions. acs.orgnih.govresearchgate.net They can act as both solvents and catalysts, offering advantages such as high thermal stability, low vapor pressure, and recyclability. jchemlett.com The functionalized ionic liquids derived from this compound are expected to exhibit similar properties.
The basicity of the non-quaternized nitrogen atom in a mono-alkylated DABCO-based ionic liquid can be utilized for base-catalyzed reactions. Furthermore, the ester group could potentially participate in reactions or interact with reactants and transition states, thereby influencing the selectivity and rate of chemical transformations. For instance, DABCO-based ILs have been successfully employed in the synthesis of indoles and tetrazoles. acs.orgnih.gov The presence of the methyl carboxylate functionality could offer new possibilities in catalysis, for example, in reactions where hydrogen bonding or coordination to the ester group is beneficial.
Supramolecular Chemistry and Host-Guest Systems
The rigid and well-defined structure of the DABCO cage makes it an excellent building block for the construction of supramolecular assemblies and host-guest systems. nih.gov The introduction of a methyl carboxylate group provides an additional site for non-covalent interactions, enhancing the versatility of this molecular scaffold in supramolecular chemistry.
DABCO and its derivatives are known to participate in the formation of a variety of self-assembled structures, including coordination-driven helical polymers and molecular cages. nih.govacs.orgacs.org These assemblies are held together by a combination of coordination bonds and non-covalent interactions such as hydrogen bonding and π-π stacking.
The methyl carboxylate group in this compound can act as a hydrogen bond acceptor, and upon hydrolysis to the corresponding carboxylic acid, it can act as a hydrogen bond donor. This functionality can be exploited to direct the self-assembly of molecules into well-defined architectures. For example, quaternized derivatives of DABCO have been shown to form self-assembling systems with antimicrobial properties. nih.gov
The cavity of the DABCO cage, although small, and the larger cavities formed in supramolecular assemblies involving DABCO derivatives can be utilized for molecular recognition and encapsulation of guest molecules. nih.gov The binding of guest molecules is driven by a combination of size and shape complementarity, as well as specific non-covalent interactions.
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of many of these materials makes them promising candidates for applications in gas storage, separation, and catalysis. DABCO is a widely used ligand in the synthesis of MOFs, where it often acts as a pillar connecting two-dimensional layers to form three-dimensional frameworks. rsc.orgmdpi.com
The use of this compound as a ligand in the synthesis of MOFs and coordination polymers offers intriguing possibilities. The two nitrogen atoms of the DABCO core can coordinate to metal centers, similar to the parent DABCO molecule. researchgate.netacs.org In addition, the carboxylate group, either in its ester form or after hydrolysis to a carboxylic acid, can act as an additional coordination site. This can lead to the formation of novel framework topologies with potentially enhanced stability and functionality.
The incorporation of this functionalized ligand can also be used to tune the properties of the resulting MOF. For example, the ester group can be used to modify the polarity of the pores, which can in turn affect the adsorption and separation properties of the material. Furthermore, the ester group could be post-synthetically modified to introduce other functional groups into the framework.
| Framework Component | Role of this compound | Potential Properties/Applications |
| Metal-Organic Frameworks (MOFs) | Bridging ligand (pillar), functional linker | Gas storage, separation, catalysis |
| Coordination Polymers | Ligand | Novel topologies, functional materials |
The versatility of this compound as a building block in the construction of advanced materials and chemical systems is evident. Its unique combination of a rigid bicyclic core and a reactive functional group makes it a valuable tool for chemists and materials scientists. Further research into the applications of this compound is likely to uncover even more exciting possibilities in the years to come.
Ligand Design and Coordination Modes
The rigid, bicyclic structure of the 1,4-diazabicyclo[2.2.2]octane (DABCO) core, which is central to this compound, makes it a compelling component in ligand design for coordination chemistry and materials science. The two tertiary amine nitrogen atoms are located at the bridgeheads, pointing in opposite directions. This geometry allows the DABCO framework to function as a linear, ditopic linker, capable of bridging two different metal centers. acs.orgacs.org
In solvothermal reactions for the synthesis of iodobismuthates, the DABCO moiety has been shown to act as a ligand rather than merely a countercation. acs.org It coordinates directly to bismuth atoms, occupying axial positions in an octahedral geometry. acs.org This demonstrates its ability to form stable coordination bonds with post-transition metals. The presence of the methyl carboxylate group in "this compound" introduces an additional potential coordination site through the carbonyl oxygen of the ester, which could lead to more complex, multidentate coordination modes or influence the electronic properties of the nitrogen donors.
Furthermore, the DABCO core serves as a bidentate ligand in the formation of supramolecular structures with dirhodium(II) paddlewheels. acs.org In these systems, the nitrogen atoms coordinate to the axial positions of the dirhodium complexes, facilitating the assembly of helical coordination polymers. acs.org The predictable, rigid nature of this linkage is crucial for designing materials with controlled dimensionality and topology.
| Ligand Role | Coordination Center | Resulting Geometry | Coordination Mode |
| Ditopic Linker | Bismuth (Bi³⁺) | Octahedral | Bidentate (N, N') |
| Ditopic Ligand | Dirhodium(II) | Paddlewheel Complex | Bidentate (N, N') |
Structural Properties of Resulting Materials
The use of the 1,4-diazabicyclo[2.2.2]octane (DABCO) framework as a building block leads to materials with unique and well-defined structural properties. When incorporated into iodobismuthate systems, it facilitates the formation of one-dimensional (1D) hybrid inorganic-organic ribbons. acs.org In the compound (C₆H₁₂N₂)BiI₃, DABCO ligands link pairs of edge-sharing bismuth octahedra, resulting in a polymeric chain structure. These chains are further organized into a three-dimensional network through short iodine-iodine contacts. acs.org
In the realm of metal-organic frameworks (MOFs) and coordination polymers, the DABCO unit's rigidity and linear coordination preference are instrumental in creating ordered structures. For instance, its reaction with dirhodium(II) paddlewheel complexes produces supramolecular helical assemblies. acs.org The resulting materials are metallo-supramolecular helical polymers whose structural characteristics, such as helical sense, can be influenced by the specific carboxylate ligands on the dirhodium core. acs.org
The structural versatility extends to hybrid materials where DABCO derivatives form part of complex frameworks. In a unique three-dimensional iodobismuthate framework, (C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆], unprotonated DABCO molecules coordinate to potassium cations while protonated DABCO cations act as countercations within the structure's channels. reading.ac.uk This material features one-dimensional hexagonal channels approximately 6 Å in diameter, highlighting the role of the DABCO moiety in templating porosity. reading.ac.uk
| Material Class | Structural Motif | Key Features | Resulting Dimensionality |
| Hybrid Iodobismuthates | Hybrid Ribbons | DABCO links edge-sharing Bi octahedra | 1D chains forming a 3D network acs.org |
| Coordination Polymers | Helical Assemblies | DABCO connects Dirhodium(II) paddlewheels | 1D Helical Polymers acs.org |
| Hybrid Iodobismuthates | 3D Framework | Contains 1D hexagonal channels | 3D Framework reading.ac.uk |
Polymer Chemistry Applications
Monomer in Polymer Synthesis
Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) serve as functional monomers for the synthesis of advanced polymers. The rigid bicyclic structure can be incorporated into polymer backbones or side chains to impart specific properties such as thermal stability and defined stereochemistry. Cationic polymers based on the DABCO scaffold have been synthesized using techniques like Ring-Opening Metathesis Polymerization (ROMP). researchgate.net In these applications, a norbornene moiety functionalized with a DABCO derivative is used as the monomer. The resulting polymers, bearing quaternary ammonium groups from the DABCO unit, have been investigated for applications such as antibacterial materials. researchgate.net
While direct polymerization of this compound is not prominently documented, its structure offers clear potential as a functional monomer. The ester group can be readily transformed into other functional groups suitable for polymerization:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be used as a monomer in the synthesis of polyamides or polyesters.
Reduction: The ester can be reduced to a primary alcohol. This alcohol-functionalized DABCO derivative could be incorporated into polyurethanes or polyethers.
These pathways allow the chemically robust DABCO core to be integrated into a wide range of polymer architectures.
Catalyst or Additive in Polymerization Reactions
The tertiary amine structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives makes them highly effective catalysts and reagents in polymerization reactions. polysciences.com They are most widely recognized for their use in the production of polyurethanes. google.com In polyurethane foam manufacturing, DABCO-based catalysts are crucial for balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). google.com This catalytic activity ensures the formation of a stable foam with the desired physical properties.
The high basicity and sterically accessible nitrogen atoms of the DABCO core are responsible for its catalytic efficacy. polysciences.com A patent for DABCO compounds in polyurethane production specifically mentions derivatives containing carboxylic acid or methyl groups, indicating that compounds structurally related to this compound are relevant to this application. google.com
| Polymer Type | Catalytic Role | Reaction Promoted | Reference |
| Polyurethane | Gelling & Blowing Catalyst | Polyol + Isocyanate; Water + Isocyanate | google.com |
| General Polymer Synthesis | Basic Amine Catalyst | Various | polysciences.com |
Role in Photochemical and Photo-redox Processes
The 1,4-diazabicyclo[2.2.2]octane (DABCO) framework, the core of this compound, plays a significant and multifaceted role in various photochemical and photo-redox reactions. Its utility stems from its electronic properties as a tertiary amine and its unique physical characteristics.
One of its most well-known functions is as an efficient quencher of singlet oxygen. polysciences.com This property allows it to act as a stabilizer in systems prone to photo-oxidation, such as in dye lasers or for samples in fluorescence microscopy. researchgate.net By deactivating highly reactive singlet oxygen, it prevents the degradation of sensitive organic molecules.
In the context of synthetic organic chemistry, DABCO is employed in visible-light photoredox catalysis. It can function as an optimal base in reactions such as the construction of α,β-unsaturated ketones. mdpi.com More advanced applications have utilized DABCO as a key component in light-driven, metal-free protocols. For instance, it can form halogen-bonded complexes with α-iodosulfones. researchgate.net These complexes are photochemically active and enable the synthesis of functionalized indoles under mild conditions, with DABCO acting as a sacrificial donor in the process. researchgate.net This highlights its ability to participate directly in the electron transfer steps that drive photochemical transformations.
| Photochemical Role | Mechanism | Application Example | Reference |
| Quencher | Deactivation of singlet oxygen | Stabilizer for dyes | polysciences.comresearchgate.net |
| Base | Facilitates reaction pathways | Synthesis of α,β-unsaturated ketones | mdpi.com |
| Sacrificial Donor | Forms photochemically active halogen-bonded complexes | Metal-free synthesis of sulfone-containing indoles | researchgate.net |
Theoretical and Computational Chemistry of Methyl 1,4 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Electronic Structure and Bonding Analysis
No published studies detailing the electronic structure and bonding of Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate were found.
Natural Bond Orbital (NBO) Analysis
Specific NBO analysis data for this compound is not available in the scientific literature.
Charge Distribution and Electrostatic Potential Maps
Charge distribution and electrostatic potential maps for this specific compound have not been computationally determined and published.
Conformational Analysis and Energy Landscapes
There are no dedicated studies on the conformational analysis or energy landscapes of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
While experimental spectroscopic data may exist, theoretical predictions of NMR chemical shifts and vibrational frequencies based on computational models for this compound are not available in the literature.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
A detailed computational analysis of the specific intermolecular interactions involving this compound has not been documented.
Computational Design of Novel Derivatives with Enhanced Properties
Research on the computational design of new derivatives based on the this compound scaffold is not present in the current literature.
Emerging Research Directions and Future Prospects for Methyl 1,4 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Development of Highly Enantioselective Catalytic Systems
The quest for highly effective and selective methods for synthesizing enantiomerically pure compounds is a central theme in modern chemistry. Chiral diamines are a well-established class of "privileged" structures used as ligands and organocatalysts in asymmetric synthesis. rsc.orgchemrxiv.org The rigid cage-like structure of the DABCO core in Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate provides a well-defined stereochemical environment, making it an ideal platform for designing new chiral catalysts and ligands.
Research in this area focuses on modifying the core structure to fine-tune its steric and electronic properties. The ester group in this compound can be readily transformed into a wide array of other functional groups, such as amides, alcohols, or more complex coordinating moieties. This allows for the creation of a library of chiral ligands for transition-metal catalysis or for direct use as organocatalysts. These catalysts are anticipated to be effective in a range of asymmetric transformations, including:
Asymmetric Additions: Catalyzing the addition of nucleophiles to aldehydes, ketones, and imines. chemrxiv.orgresearchgate.net
Hydrogenation and Transfer Hydrogenation: Creating chiral metal complexes for the enantioselective reduction of prochiral olefins and ketones. acs.org
Cycloaddition Reactions: Directing the stereochemical outcome of reactions that form cyclic products.
The performance of such catalytic systems is typically evaluated by the yield and enantiomeric excess (ee) of the product. The development of catalysts based on the this compound scaffold aims to achieve high performance in these key metrics.
Table 1: Representative Performance of Chiral Diamine Catalysts in Asymmetric Reactions
| Catalyst Type | Reaction | Substrate | Product Yield | Enantiomeric Excess (ee) |
| Chiral Diamine/Mg(OTf)₂ | Aziridine Ring Opening | N-(2-picolinoyl)aziridine + Aniline | 97% | 95% |
| Chiral Diamine/Rh-complex | Hydroamination | Allylic amine + Secondary amine | Good | up to 95% |
| Chiral Phosphoric Acid | Benzidine Rearrangement | Hydrazobenzene derivative | High | High |
This table illustrates the high potential of chiral diamine systems, similar to what could be developed from this compound, in achieving excellent yield and enantioselectivity. rsc.orgacs.org
Exploration of New Reactivity Modes and Synthetic Transformations
The DABCO core is not merely a passive scaffold; it is a reactive entity with unique chemical properties. bohrium.com It is known to act as a strong nucleophile, a non-toxic base catalyst, and a ligand. researchgate.neteurjchem.com Research is actively exploring new ways to harness this inherent reactivity. For this compound, future research will likely focus on two main areas: leveraging the existing reactivity of the DABCO core and exploring new transformations enabled by the interplay between the bicyclic amine and the carboxylate group.
One significant area of exploration is the ring-opening of DABCO-derived quaternary ammonium (B1175870) salts. Alkylation of one of the nitrogen atoms in the DABCO core makes the cage susceptible to nucleophilic attack, leading to the formation of functionalized piperazine (B1678402) derivatives. rsc.orgnih.gov This provides a synthetic route to a class of compounds that are highly prevalent in medicinal chemistry. nih.gov The ester functionality in this compound could direct or participate in these ring-opening reactions, leading to novel and complex piperazine structures.
Furthermore, the parent DABCO structure is a well-known catalyst for a variety of organic transformations, including the Baylis-Hillman reaction, Michael additions, and Knoevenagel condensations. eurjchem.comnih.govacs.org The chiral nature of this compound and its derivatives could enable asymmetric versions of these reactions, expanding their utility in organic synthesis.
Advancements in Sustainable Synthesis and Process Intensification
Modern chemical manufacturing places a strong emphasis on green chemistry principles, focusing on the development of environmentally benign, efficient, and cost-effective processes. researchgate.netmdpi.com DABCO itself is considered an inexpensive and non-toxic catalyst, aligning well with these principles. eurjchem.com Future research concerning this compound will prioritize the development of sustainable synthetic routes to the molecule itself and its use in green catalytic processes.
Key areas of advancement include:
Catalyst Immobilization and Recycling: Developing methods to immobilize catalysts derived from the title compound on solid supports. This facilitates easy separation from the reaction mixture and allows the catalyst to be reused multiple times, reducing waste and cost.
Aqueous Media Synthesis: Designing reactions that can be performed in water instead of volatile organic solvents. nih.govrsc.org DABCO-based catalysts have already shown significant promise in promoting reactions in aqueous media. acs.org
Process Intensification: This involves developing new methods and technologies to make chemical processes smaller, safer, and more energy-efficient. mdpi.com For the synthesis of the target compound and its derivatives, this could involve the use of flow chemistry reactors, which offer better control over reaction parameters and can lead to higher yields and purity.
The development of DABCO-based ionic liquids is another promising avenue for sustainable chemistry. researchgate.netresearchgate.net These compounds can act as recyclable catalysts and environmentally friendly reaction media, and the chiral nature of this compound makes it an attractive component for creating novel chiral ionic liquids.
Rational Design of Functional Materials Incorporating the Chemical Compound
The unique, rigid, and bifunctional nature of the DABCO scaffold makes it an excellent building block for the construction of advanced functional materials. mdpi.com Specifically, DABCO and its derivatives are widely used as pillars or linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netchemrxiv.orgnanochemres.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis.
This compound is an ideal candidate for incorporation into MOFs for several reasons:
Chirality: Its inherent chirality can be transferred to the MOF, creating chiral porous materials. These materials could be used for enantioselective separations or as heterogeneous asymmetric catalysts.
Dual Functionality: The two nitrogen atoms can coordinate to metal centers to form the framework, while the ester group can either be left unmodified to tune the properties of the pores or be post-synthetically modified to introduce new functionalities.
Structural Rigidity: The rigid bicyclic core helps in the formation of robust and predictable framework structures.
Beyond MOFs, derivatives of the title compound can be incorporated into polymers. For example, styrenic monomers containing DABCO salts have been used to synthesize novel charged polymers with enhanced thermomechanical properties. researchgate.net The incorporation of a chiral, functionalized building block like this compound could lead to the development of new functional polymers for applications in membranes, sensors, or chiral stationary phases for chromatography.
Table 2: Examples of Metal-Organic Frameworks (MOFs) Incorporating DABCO Derivatives
| MOF Designation | Metal Center | DABCO Derivative | Topology | Key Feature/Application |
| [Zn₂(bdc)₂(dabco)] | Zinc | 1,4-diazabicyclo[2.2.2]octane | pcu | Prototypical pillared-layer MOF, gas adsorption |
| Zn₂(odabco)₃(OAc)₂₂ | Zinc | 1,4-diazabicyclo[2.2.2]octane N,N′-dioxide | - | Cationic porous framework with optical properties |
| Rh-MOP-dabco framework | Rhodium | 1,4-diazabicyclo[2.2.2]octane | - | High microporosity and enhanced adsorption capacity |
This table highlights the versatility of the DABCO core in constructing diverse MOF structures, a potential application for this compound to create chiral frameworks. researchgate.netchemrxiv.org
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
Catalyst Design: ML models can be trained on existing data from chiral catalysts to predict the performance of new, hypothetical catalysts derived from the title compound. This allows researchers to computationally screen thousands of potential structures and prioritize the most promising candidates for synthesis, saving significant time and resources.
Synthesis Planning: AI tools can devise optimal synthetic routes to complex target molecules. optibrium.com For derivatives of this compound, these tools can suggest the most efficient sequence of reactions, predict potential side products, and optimize reaction conditions. Autonomous synthesis robots, guided by AI, could further accelerate the discovery of new molecules and reactions. sciencedaily.com
Material Discovery: AI can be used to predict the properties of novel functional materials, such as MOFs or polymers, that incorporate the compound as a building block. By correlating structural features with properties like porosity, stability, or catalytic activity, ML models can guide the rational design of materials with desired functionalities.
The integration of AI into the research workflow for this compound will enable a data-driven design cycle, where computational predictions guide experimental work, and the results from those experiments are fed back into the models to improve their predictive power. This synergy promises to unlock the full potential of this valuable chiral building block.
Q & A
Basic: What are the recommended synthetic routes for Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, and how can purity be optimized?
Methodological Answer:
- Synthesis : While direct protocols for this specific ester are not explicitly detailed in the evidence, analogous derivatives (e.g., ethyl esters) suggest esterification of the parent carboxylic acid using methanol under acidic or coupling conditions. For example, ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is synthesized via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification : Column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) is effective. Recrystallization from ethanol or acetone can further enhance purity, as demonstrated for structurally similar bicyclic compounds .
- Quality Control : Monitor reactions via TLC and confirm purity using HPLC (C18 column, aqueous acetonitrile mobile phase) or GC-MS.
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : H NMR (400 MHz, CDCl) typically shows signals for the methyl ester group (~δ 3.6–3.8 ppm) and bicyclic protons (δ 2.5–3.5 ppm). C NMR confirms the ester carbonyl (~δ 170 ppm) and quaternary carbons in the bicyclic framework .
- Mass Spectrometry : ESI-MS or EI-MS reveals the molecular ion peak (calculated m/z for CHNO: 182.11) and fragmentation patterns consistent with bicyclic cleavage .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values to confirm stoichiometry .
Advanced: What role does this compound play in asymmetric catalysis, and how do structural modifications impact enantioselectivity?
Methodological Answer:
- Catalytic Applications : Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) are widely used in organocatalysis, such as the Baylis-Hillman reaction. The methyl ester may act as a chiral auxiliary or co-catalyst by modulating steric and electronic environments .
- Structure-Activity Relationship : Enantioselectivity (e.g., 44% ee in DABCO-catalyzed reactions) is sensitive to substituents on the bicyclic framework. Introducing bulky groups at the 2-position (e.g., methyl ester) can enhance stereochemical control by restricting rotational freedom .
- Experimental Design : Optimize catalyst loading (5–20 mol%) and solvent polarity (e.g., THF vs. DCM) to balance reaction rate and selectivity. Monitor progress via chiral HPLC .
Advanced: How do intermolecular interactions influence the solid-state structure of this compound?
Methodological Answer:
- Crystallography : Single-crystal XRD of related DABCO derivatives reveals hydrogen-bonding networks between the ester carbonyl and amine protons. For example, 1,4-diazabicyclo[2.2.2]octane-1,4-diium disulfinate forms layered structures via N–H···O interactions .
- Solid-State NMR : N CP/MAS NMR can probe protonation states and hydrogen-bond strength. Chemical shifts >100 ppm indicate strong Brønsted interactions in co-crystals .
- Thermal Analysis : DSC studies (heating rate 10°C/min) show phase transitions (e.g., melting at ~180°C for similar sulfinate derivatives), with enthalpy of fusion (ΔfusH) values critical for polymorph screening .
Advanced: What are the stability challenges of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability : TGA (N atmosphere, 25–400°C) reveals decomposition onset temperatures. For example, DABCO derivatives degrade above 200°C, releasing CO and NH .
- Photolytic Degradation : UV-Vis spectroscopy (λ = 254 nm) in methanol shows ester bond cleavage over 24 hours, necessitating light-protected storage .
- Hydrolytic Sensitivity : Monitor pH-dependent stability (e.g., phosphate buffer, pH 7.4) via LC-MS. Ester hydrolysis to the carboxylic acid occurs rapidly under basic conditions (t < 1 h at pH 10) .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The ester group lowers LUMO energy, enhancing electrophilicity in Michael additions .
- Molecular Dynamics : Simulate solvent effects (e.g., SMD model for DMSO) to predict solubility and aggregation behavior. Correlate with experimental H NMR dilution studies .
- Transition State Analysis : Identify rate-determining steps in catalysis (e.g., proton transfer in Baylis-Hillman) using QM/MM hybrid methods. Compare activation energies with kinetic data (Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
